molecular formula C29H32ClF3N2O3 B1665708 Almorexant hydrochloride CAS No. 913358-93-7

Almorexant hydrochloride

货号: B1665708
CAS 编号: 913358-93-7
分子量: 549.0 g/mol
InChI 键: BYGBTDRDPBJUBB-LHIMUUITSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

阿莫瑞坦 (盐酸盐) 会发生各种化学反应,包括:

    氧化: 该化合物在特定条件下可以被氧化,但详细的氧化途径尚未广泛记录。

    还原: 还原反应可以使用肼介导的有机催化.

    取代: 该化合物可以发生取代反应,特别是涉及其官能团。

这些反应中常用的试剂包括铱催化剂(用于酰胺化)和肼(用于还原) . 这些反应产生的主要产物包括合成最终化合物所需的中间体。

科学研究应用

Treatment of Insomnia

Clinical Trials and Efficacy

Almorexant has undergone several clinical trials to assess its efficacy in treating chronic insomnia. A notable study randomized 709 participants to receive either almorexant (100 mg or 200 mg), placebo, or zolpidem (10 mg) over 16 days. The results showed that almorexant significantly reduced wake time after sleep onset and improved total sleep time compared to placebo, without residual effects on next-day performance .

Mechanism of Action

The compound acts as an antagonist to both orexin receptor type 1 and type 2, thereby inhibiting the wake-promoting effects of orexin neuropeptides. This dual action helps facilitate sleep onset and maintenance .

Research on Addiction and Substance Use Disorders

Effects on Alcohol and Sucrose Seeking

In preclinical studies, almorexant has demonstrated potential in reducing operant self-administration of substances such as ethanol and sucrose in animal models. Specifically, systemic administration of almorexant decreased the intake of these substances, suggesting a role for orexin receptors in addiction behaviors . The research indicates that almorexant may help prevent relapse in individuals with alcohol use disorders by targeting the orexinergic system .

Conditioned Place Preference Studies

Further investigations have shown that almorexant does not produce conditioned place preference, indicating a lower potential for abuse compared to traditional sedatives like γ-hydroxybutyrate. Additionally, it interferes with the rewarding effects of certain stimulants while not affecting others like morphine, highlighting its selective action in addiction contexts .

Neurological Effects

Impact on Locomotor Activity

Studies have evaluated the effects of almorexant on locomotor activity in rodents. It was found that almorexant administration led to a reduction in spontaneous locomotor activity without significant sedative effects when compared to other sleep aids . This suggests that while almorexant promotes sleep, it may not impair motor function as severely as some other sedatives.

Safety and Tolerability

Adverse Effects Monitoring

Clinical trials have reported that almorexant is generally well-tolerated, with adverse events comparable to those observed with placebo treatments. No significant issues such as rebound insomnia or withdrawal symptoms were noted upon cessation of treatment, which is a common concern with many hypnotics .

Summary Table of Almorexant Applications

Application AreaFindings/Results
Insomnia Treatment Significant reduction in wake time after sleep onset; improved total sleep time
Addiction Research Decreased ethanol and sucrose intake; lower potential for abuse than GABA modulators
Neurological Effects Reduced locomotor activity without significant sedation
Safety Profile Well-tolerated; similar adverse effects to placebo; no rebound insomnia observed

相似化合物的比较

阿莫瑞坦 (盐酸盐) 因其对食欲素 1 受体和食欲素 2 受体的双重拮抗作用而独一无二 . 类似的化合物包括:

    苏沃雷坦: 另一种用于治疗失眠的双重食欲素受体拮抗剂。

    莱姆雷坦: 一种具有类似作用机制的双重食欲素受体拮抗剂。

    达利多雷坦: 一种更新的双重食欲素受体拮抗剂,具有改善的安全性及功效特征。

与这些化合物相比,阿莫瑞坦 (盐酸盐) 是最早开发的化合物之一,但由于安全问题而被中止 .

生物活性

Almorexant hydrochloride, a dual orexin receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in the treatment of sleep disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Almorexant targets the orexin receptors (OX1R and OX2R), which are integral to regulating arousal, wakefulness, and appetite. By antagonizing these receptors, almorexant promotes sleep and reduces wakefulness. Research indicates that it effectively blocks orexin-A-induced locomotion and enhances both rapid eye movement (REM) and non-REM sleep in animal models .

Pharmacological Profile

In Vitro Studies:

  • Almorexant inhibits intracellular calcium release in HEK-293 cells expressing either OX1R or OX2R. It does not induce calcium release itself but effectively blocks orexin-B-induced calcium mobilization in a dose-dependent manner .

In Vivo Studies:

  • In rodent models, almorexant administration has been shown to decrease ethanol and sucrose intake, suggesting its role in modulating reward pathways associated with these substances .

Study on Sleep Induction

A study demonstrated that almorexant significantly increased sleep duration in mice compared to control groups. The results indicated a dose-dependent relationship where higher doses correlated with increased sleep time .

Ethanol Consumption Study

In a controlled experiment involving Sprague-Dawley rats, almorexant was administered at various doses (3, 10, 30 mg/kg). The findings revealed a notable reduction in ethanol self-administration behaviors, indicating its potential utility in treating alcohol use disorders .

Data Tables

Study Animal Model Dose (mg/kg) Effect
Sleep InductionMice10-30Increased REM and non-REM sleep
Ethanol Self-AdministrationRats3, 10, 30Decreased ethanol intake
Calcium Mobilization AssayHEK-293 Cells10 pM - 100 µMInhibition of orexin-B induced release

Safety and Efficacy

Clinical trials have assessed the safety profile of almorexant. It has been noted that almorexant does not induce cataplexy under conditions where it is typically observed in orexin-deficient models . Furthermore, cognitive functions such as learning and memory appear intact following treatment with almorexant, indicating a favorable safety profile for long-term use .

属性

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3.ClH/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32;/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35);1H/t24-,27+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGBTDRDPBJUBB-LHIMUUITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913358-93-7
Record name Almorexant hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913358937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almorexant hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMOREXANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Z94D9A99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almorexant hydrochloride
Reactant of Route 2
Reactant of Route 2
Almorexant hydrochloride
Reactant of Route 3
Reactant of Route 3
Almorexant hydrochloride
Reactant of Route 4
Reactant of Route 4
Almorexant hydrochloride
Reactant of Route 5
Reactant of Route 5
Almorexant hydrochloride
Reactant of Route 6
Reactant of Route 6
Almorexant hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。